N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide
CAS No.: 2034592-82-8
Cat. No.: VC4984177
Molecular Formula: C14H15NO3S
Molecular Weight: 277.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034592-82-8 |
|---|---|
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 277.34 |
| IUPAC Name | N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxolane-3-carboxamide |
| Standard InChI | InChI=1S/C14H15NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-4,7,10H,5-6,8-9H2,(H,15,16) |
| Standard InChI Key | DQZNGNTUHCDEJC-UHFFFAOYSA-N |
| SMILES | C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Groups
The compound’s structure comprises three distinct regions:
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Furan-thiophene biaryl system: A 5-(thiophen-2-yl)furan-2-yl group provides π-conjugation and planar geometry, enhancing intermolecular interactions .
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Methylene linker: A -CH2- group bridges the biaryl system to the carboxamide, offering rotational flexibility and modulating steric effects .
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Oxolane-3-carboxamide: A tetrahydrofuran ring substituted at the 3-position with a carboxamide group introduces polarity and hydrogen-bonding capacity .
The molecular formula is C14H15NO3S, with a calculated molecular weight of 289.34 g/mol. Key structural analogs, such as 2,5-dimethyl-N-[(thiophen-2-yl)methyl]furan-3-carboxamide (MW: 235.3 g/mol) , highlight the impact of the oxolane ring on molecular weight and solubility.
Stereochemical Considerations
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Preparation of 5-(thiophen-2-yl)furan-2-carbaldehyde:
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Reductive amination: Reaction of the aldehyde with oxolane-3-carboxamide using sodium cyanoborohydride to form the methylene linker .
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Carboxamide activation: Coupling via EDC/DMAP in dichloromethane, as demonstrated for thiophene-carboxamide derivatives .
Critical Reaction Parameters
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Coupling efficiency: The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) ensures high yields (70–85%) for carboxamide formation .
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Solvent selection: Dichloromethane (DCM) optimizes solubility of aromatic intermediates, while ethyl acetate facilitates column chromatography purification .
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Temperature control: Reactions performed at 0–25°C minimize side-product formation in reductive amination .
Physicochemical Properties and Drug-Likeness
Calculated and Experimental Parameters
The logP value suggests moderate lipophilicity, favoring membrane permeability, while the PSA aligns with orally bioavailable drugs (<140 Ų) .
Stability and Degradation
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pH stability: The oxolane ring is resistant to acidic hydrolysis, but the furan-thiophene system may oxidize under strong acidic/basic conditions .
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Thermal stability: Differential scanning calorimetry (DSC) of analogs indicates decomposition above 200°C .
Biological Activity and Mechanistic Insights
Anticancer Activity
Thiophene-carboxamide derivatives exhibit cytotoxicity against Hep3B cells (IC50: 10–50 μM) . The furan-thiophene moiety may intercalate DNA or inhibit tubulin polymerization, analogous to Combretastatin A-4 .
Applications in Materials Science
Organic Electronics
The conjugated furan-thiophene system enables applications in:
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Organic photovoltaics (OPVs): Bandgap ≈2.8 eV (estimated via DFT), suitable for hole-transport layers .
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Electroluminescent devices: Thiophene derivatives emit in the blue-green spectrum (λmax ≈450 nm) .
Supramolecular Chemistry
The carboxamide group facilitates hydrogen-bonded network formation, useful in crystal engineering and metal-organic frameworks (MOFs) .
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